molecular formula C7H11BrN4O B2881428 6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine CAS No. 767343-07-7

6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine

Cat. No.: B2881428
CAS No.: 767343-07-7
M. Wt: 247.096
InChI Key: LPVMZCMPKVJLFE-UHFFFAOYSA-N
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Description

6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine is a pyrazine derivative featuring a bromine atom at position 6 and a 2-methoxyethyl group on the N2 nitrogen. Its molecular formula is C7H11BrN4O, with a molecular weight of 259.11 g/mol. The compound’s structural uniqueness lies in its polar methoxyethyl substituent, which enhances solubility in aqueous environments while retaining reactivity for cross-coupling reactions (e.g., Suzuki reactions) due to the bromine atom . Pyrazine-2,3-diamine derivatives are widely explored in medicinal chemistry, particularly for synthesizing fused heterocycles like imidazo[4,5-b]pyrazines, which exhibit anticancer and antimicrobial activities .

Properties

IUPAC Name

5-bromo-3-N-(2-methoxyethyl)pyrazine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-13-3-2-10-7-6(9)11-4-5(8)12-7/h4H,2-3H2,1H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVMZCMPKVJLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767343-07-7
Record name 6-bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine
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Chemical Reactions Analysis

Types of Reactions

6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-methoxyethyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The N2 substituent significantly influences solubility, lipophilicity, and molecular interactions. Key analogs include:

Compound Name N2 Substituent Molecular Weight (g/mol) Key Features
6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine 2-methoxyethyl 259.11 Polar group, H-bond donor/acceptor
6-Bromo-N2-methylpyrazine-2,3-diamine Methyl 203.04 Compact, lower polarity
6-Bromo-N2-(pentan-3-yl)pyrazine-2,3-diamine Pentan-3-yl ~275.15 Lipophilic, branched alkyl chain
(R)-6-Bromo-N2-(1-phenylethyl)pyrazine-2,3-diamine 1-Phenylethyl 297.18 Aromatic, π-π stacking capability
  • Methoxyethyl vs. Methyl () : The methoxyethyl group increases hydrophilicity (clogP ~1.5 vs. ~0.8 for methyl), improving aqueous solubility for drug delivery. However, the methyl analog’s smaller size may enhance membrane permeability .
  • Methoxyethyl vs.
  • Methoxyethyl vs. Phenylethyl () : The phenylethyl group adds aromaticity, enabling π-π interactions with biological targets (e.g., kinase active sites) but increasing hydrophobicity (clogP ~3.0) .

Biological Activity

6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8H11BrN4O
  • Molecular Weight : 247.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit specific CDKs involved in cell cycle regulation, which can lead to anti-cancer effects. Inhibition of CDKs is a promising strategy for developing novel anti-cancer agents that minimize toxicity to normal cells .
  • Adenosine Receptors : Some studies suggest that pyrazine derivatives can modulate adenosine receptor activity, potentially impacting inflammatory responses and cancer progression .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anti-cancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral activity, particularly against HIV by inhibiting integrase enzymes .

Case Studies

Several case studies have highlighted the biological activity of related pyrazine derivatives:

  • In vitro Studies on Cancer Cell Lines :
    • A study demonstrated that pyrazine derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HePG-2 and Caco-2) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Adenosine Receptor Modulation :
    • Research indicated that certain pyrazine derivatives could effectively modulate adenosine receptors, leading to reduced inflammation in preclinical models .

Data Tables

Here are some summarized findings from relevant studies regarding the biological activities of this compound and related compounds.

Study ReferenceBiological ActivityTargetIC50 Value
Anti-cancerCDK Inhibition~10 µM
AntiviralHIV IntegraseInhibition observed
CytotoxicityHePG-2 Cells0.29 - 0.90 µM
Anti-inflammatoryAdenosine ReceptorsModulation observed

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